Unmatched PI5P4K Isoform Selectivity: Gamma Inhibition vs. Alpha/Beta Inactivity
NIH-12848 provides a unique selectivity window within the PI5P4K family. It potently inhibits PI5P4K-gamma, but crucially shows no inhibition of the alpha and beta isoforms. This profile contrasts sharply with the dual alpha/beta inhibitor CC260, which is significantly weaker on gamma [1]. This makes NIH-12848 the only tool suitable for experiments designed to isolate the function of the gamma isoform.
| Evidence Dimension | Inhibitory Potency (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | PI5P4K-gamma IC50 = ~1 µM; PI5P4K-alpha & -beta IC50 > 100 µM |
| Comparator Or Baseline | CC260: PI5P4K-alpha Ki = 40 nM, -beta Ki = 30 nM, -gamma IC50 = 800 nM [1] |
| Quantified Difference | NIH-12848 is >100-fold selective for gamma over alpha/beta. CC260 is >20-fold selective for alpha/beta over gamma. |
| Conditions | In vitro kinase activity assays using purified PI5P4K isoforms. |
Why This Matters
This isoform selectivity is an absolute requirement for target identification and validation studies involving the PI5P4K family, preventing confounding results from cross-isoform inhibition.
- [1] Takeuchi, K., et al. (2025). PI5P4K inhibitors: promising opportunities and challenges. Trends in Pharmacological Sciences. Data for CC260. View Source
